3,5-Diiodo-L-tyrosine Ethyl Ester HCl
Description
3,5-Diiodo-L-tyrosine ethyl ester HCl (CAS: 74051-47-1) is an iodinated derivative of L-tyrosine, where iodine atoms substitute the hydrogen atoms at the 3- and 5-positions of the aromatic ring. Its molecular formula is C₁₁H₁₃I₂NO₃·HCl, with a molecular weight of 497.494 g/mol . This compound is structurally related to thyroid hormones, such as thyroxine (T4), which also feature diiodinated tyrosine moieties .
Properties
IUPAC Name |
ethyl 2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13I2NO3.ClH/c1-2-17-11(16)9(14)5-6-3-7(12)10(15)8(13)4-6;/h3-4,9,15H,2,5,14H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBBOCVXEPIPBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C(=C1)I)O)I)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClI2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Comparative Analysis of Preparation Methods
Mechanistic Insights and Side Reactions
Iodination proceeds via electrophilic aromatic substitution, where ICl generates iodonium ions (I⁺) attacking the tyrosine ring’s activated positions. Over-iodination is minimized by maintaining low temperatures and stoichiometric ICl.
Esterification mechanisms vary:
- HCl-mediated : Protonation of the carboxylic acid enhances nucleophilic attack by ethanol.
- p-TsOH-mediated : The sulfonic acid catalyst stabilizes the transition state, lowering activation energy.
Common side reactions include:
- Oversubstitution : Formation of triiodotyrosine if iodination is unchecked.
- Ester hydrolysis : Reversion to carboxylic acid under prolonged acidic conditions.
Purification and Characterization
Post-synthesis purification typically involves:
- Recrystallization : Ethanol-water mixtures remove unreacted tyrosine and inorganic salts.
- Chromatography : Silica gel chromatography resolves acetylated byproducts.
- Acid-Base Extraction : Citric acid washes eliminate copper catalysts in industrial methods.
Characterization data :
Chemical Reactions Analysis
3,5-Diiodo-L-tyrosine Ethyl Ester Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove the iodine atoms, converting the compound back to L-tyrosine or its derivatives.
Substitution: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-Diiodo-L-tyrosine Ethyl Ester Hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Diiodo-L-tyrosine Ethyl Ester Hydrochloride involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for halogenated tyrosine and thyroid hormone aminotransferase, playing a role in the biosynthesis and metabolism of thyroid hormones . The molecular targets include enzymes involved in these pathways, and the compound influences the activity of these enzymes by providing the necessary halogenated tyrosine derivatives .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3,5-Diiodo-L-tyrosine ethyl ester HCl with structurally and functionally related compounds, focusing on molecular properties, synthesis, and biological relevance.
Structural Analogues
Physicochemical Properties
- Solubility: The ethyl ester derivative exhibits higher solubility in organic solvents (e.g., methanol, chloroform) compared to the parent compound 3,5-Diiodo-L-tyrosine, which is water-insoluble .
- Melting Point : The ethyl ester HCl form melts at 150–152°C , lower than the methyl ester analogue (210–220°C), likely due to differences in ester group size and crystal packing .
- LogP: Predicted LogP values suggest enhanced lipophilicity for ethyl ester derivatives compared to non-esterified forms, critical for drug delivery applications .
Stability and Handling
- Storage: Ethyl ester derivatives require storage in dry, cool environments to prevent hydrolysis. Acetylated forms show improved stability due to reduced reactivity of the amino group .
- Safety : Hazards include acute oral toxicity (Category 3) and eye irritation (Category 2), necessitating protective handling .
Key Research Findings
Structural Modifications : Ethyl esterification and acetylation significantly alter solubility and bioavailability, making these derivatives valuable in drug formulation .
Thyroid Hormone Analogues : Derivatives like thyroxine ethyl ester highlight the role of diiodinated tyrosine in hormone activity .
Membrane Interactions : Ethyl ester compounds exhibit unique interactions with lipid bilayers, relevant for designing liposomal delivery systems .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3,5-Diiodo-L-tyrosine Ethyl Ester HCl, and how can purity be validated?
- Methodology : The compound is typically synthesized via iodination of L-tyrosine derivatives followed by esterification. For example, describes a Chan-Lam coupling reaction using Boc-protected 3,5-diiodo-L-tyrosine methyl ester and boronic acids to form diphenyl ether intermediates. Post-synthesis, purity can be assessed using HPLC with UV detection (λ = 280 nm for tyrosine derivatives) and confirmed via thin-layer chromatography (TLC) with iodine vapor visualization .
- Validation : Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for structural confirmation. The molecular formula (C₁₉H₁₉I₂NO₅, MW = 595.17) and InChI key in provide reference data for cross-verification .
Q. How can FTIR and Raman spectroscopy characterize interactions between this compound and lipid bilayers?
- Methodology : and outline protocols for studying interactions with dipalmitoylphosphatidylcholine (DPPC). Prepare multilamellar vesicles (MLVs) by dispersing DPPC in CE-containing solutions. Use FTIR to monitor phosphate (PO₂⁻) and carbonyl (C=O) vibrational shifts, which indicate headgroup interactions. Raman spectroscopy can track S-H or C-N bond changes in the compound under anhydrous vs. hydrated conditions .
- Key Parameters : For FTIR, collect spectra in the 400–4000 cm⁻¹ range with a DTGS detector. In Raman, focus on the 500–1800 cm⁻¹ region, using a 785 nm laser to avoid fluorescence interference .
Advanced Research Questions
Q. What experimental strategies mitigate decomposition during isotopic labeling (e.g., ¹³C/¹²⁵I) of this compound?
- Methodology : highlights challenges in synthesizing ¹³C-labeled thyroid hormone analogs. Use mild deprotection conditions (e.g., TBAF for silyl ether cleavage) to avoid degrading sensitive iodine bonds. Optimize reaction temperature (<40°C) and pH (neutral to slightly acidic) to stabilize the ester group during hydrolysis .
- Analytical Control : Monitor labeling efficiency via LC-MS with isotopic abundance calculations. For ¹²⁵I labeling, adapt the Greenwood-Hunter method ( ) by using carrier-free iodide and limiting iodination to 1–2 atoms per molecule to preserve bioactivity .
Q. How does hydration state influence the compound’s interaction with lipid membranes, and how can conflicting spectroscopic data be resolved?
- Mechanistic Insight : shows that hydration alters DPPC bilayer packing, affecting compound insertion. In anhydrous conditions, Raman spectra reveal weakened C-N bonds (shift from 1120 cm⁻¹ to 1105 cm⁻¹), while hydrated systems show PO₂⁻ band shifts (1240 cm⁻¹ → 1225 cm⁻¹) due to water displacement .
- Data Reconciliation : To resolve contradictions, perform control experiments with deuterated water (D₂O) to isolate hydration effects. Use differential scanning calorimetry (DSC) to correlate phase transitions (e.g., gel-to-liquid crystalline) with spectroscopic changes .
Q. What safety protocols are critical when handling this compound in electrophilic substitution reactions?
- Hazard Mitigation : As per and , the compound is toxic via inhalation, ingestion, or skin contact. Use fume hoods with >0.5 m/s airflow, nitrile gloves, and sealed containers to minimize dust. Store at 2–8°C in desiccated conditions to prevent hygroscopic degradation .
- Waste Management : Neutralize acidic byproducts (e.g., HCl) with 10% sodium bicarbonate before disposal. Treat iodine-containing waste with 0.1 M sodium thiosulfate to reduce oxidative hazards .
Data Analysis and Contradiction Management
Q. How can conflicting FTIR/Raman results on lipid interactions be analyzed statistically?
- Approach : Apply principal component analysis (PCA) to spectral datasets to identify variance drivers (e.g., hydration vs. compound concentration). Use ANOVA to test significance of band shifts (e.g., PO₂⁻ wavenumber changes) across triplicate experiments .
- Case Study : reports S-H Raman shifts from 2570 cm⁻¹ to 2555 cm⁻¹ in anhydrous DPPC. If conflicting data arise, check laser power (≤10 mW) to avoid sample heating artifacts .
Q. What computational methods predict the compound’s stability in drug delivery systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
